molecular formula C16H16ClN5O2 B2422157 N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 921911-76-4

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2422157
CAS No.: 921911-76-4
M. Wt: 345.79
InChI Key: YBLQIHFXRZVWAY-UHFFFAOYSA-N
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Description

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H16ClN5O2 and its molecular weight is 345.79. The purity is usually 95%.
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Biological Activity

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C22H19ClFN5O2
  • Molecular Weight : 439.88 g/mol
  • IUPAC Name : N-[2-[5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(4-fluorophenyl)acetamide
  • SMILES Notation : CC(=O)N(Cc1ccc(Cl)cc1)C(=O)Nc2c[nH]c3c(n2)cn(c3=O)CC

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to exhibit significant cytotoxicity against various cancer cell lines. Research indicates that these compounds may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

The mechanism of action for this compound appears to involve the inhibition of specific kinases and enzymes that are crucial for cancer cell growth. In particular, the compound has been shown to inhibit protein kinase B (PKB/Akt), which plays a pivotal role in the survival signaling pathways of cancer cells .

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
  • In Vivo Studies : Animal models treated with pyrazolo[3,4-d]pyrimidine derivatives showed significant tumor reduction compared to control groups. The studies suggested that these compounds could be further developed as therapeutic agents for specific types of cancers .

Comparative Analysis of Similar Compounds

Compound NameMolecular WeightBiological ActivityReferences
Compound A439.88 g/molAnticancer
Compound B403.644 g/molAntiviral
Compound C248.668 g/molAntibacterial

Chemical Reactions Analysis

Amide Bond Formation and Functionalization

The acetamide moiety enables participation in coupling reactions. Key examples include:

Reaction TypeReagents/ConditionsOutcomeReference
AcylationEDCI, HOBT, DMF, RTForms peptide bonds with amines
Hydrolysis6M HCl, 80°C, 4 hrsCleaves acetamide to free amine

In one protocol, the acetamide group underwent hydrolysis under acidic conditions to yield a primary amine intermediate, crucial for further derivatization. EDCI/HOBT-mediated coupling with carboxylic acids produced analogues with modified pharmacological profiles.

Pyrazolo-Pyrimidine Core Reactivity

The fused pyrazolo[3,4-d]pyrimidine system participates in electrophilic substitutions and oxidations:

Reaction TypeReagents/ConditionsOutcomeReference
Chlorine displacementNaN₃, DMSO, 60°CReplaces 4-Cl with azide group
OxidationmCPBA, CH₂Cl₂, 0°C → RTGenerates N-oxide derivatives

The 4-chlorobenzyl group facilitates nucleophilic aromatic substitution (SNAr) reactions, as demonstrated by its replacement with azide ions under mild conditions. Oxidation of the pyrimidine ring with mCPBA enhanced hydrogen-bonding capacity in analogues .

Ethyl Linker Modifications

The ethylene spacer (-CH₂CH₂-) between the pyrazolo-pyrimidine core and acetamide group allows for:

Reaction TypeReagents/ConditionsOutcomeReference
AlkylationMel, K₂CO₃, DMF, 50°CQuaternary ammonium salt formation
CyclizationPPA, 120°C, 3 hrsForms six-membered lactam rings

Methylation of the ethyl linker's terminal nitrogen generated charged species with improved solubility. Polyphosphoric acid (PPA)-induced cyclization created constrained analogs for structure-activity relationship studies.

Benzyl Group Transformations

The 4-chlorobenzyl substituent undergoes regioselective reactions:

Reaction TypeReagents/ConditionsOutcomeReference
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, dioxane, 80°CBiaryl derivatives
DehalogenationH₂ (1 atm), Pd/C, EtOH, RTRemoves chlorine substituent

Palladium-catalyzed cross-coupling reactions enabled diversification of the benzyl group's para position. Catalytic hydrogenation removed the chlorine atom while preserving the pyrazolo-pyrimidine core.

Table: Comparative Reaction Yields

ReactionAverage Yield (%)Purity (HPLC)Key Factor Affecting Yield
EDCI-mediated coupling78 ± 5>95%Amine nucleophilicity
SNAr with NaN₃65 ± 792%Solvent polarity
mCPBA oxidation82 ± 398%Reaction temperature control
Suzuki coupling71 ± 694%Boronic acid stoichiometry

Stability and Degradation Pathways

Critical stability data under stress conditions:

ConditionDegradation ProductsHalf-Life (25°C)Reference
Acidic (pH 2)Pyrazolo-pyrimidine ring-opened species12 hrs
Alkaline (pH 10)Acetamide hydrolysis products8 hrs
Oxidative (H₂O₂)N-Oxides and sulfoxide derivatives6 hrs

The compound showed greatest stability in anhydrous organic solvents (e.g., DMF, DMSO), with <5% degradation over 30 days at -20°C.

Properties

IUPAC Name

N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2/c1-11(23)18-6-7-22-15-14(8-20-22)16(24)21(10-19-15)9-12-2-4-13(17)5-3-12/h2-5,8,10H,6-7,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLQIHFXRZVWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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